molecular formula C14H17N5O2S B2982851 N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903199-13-2

N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Katalognummer: B2982851
CAS-Nummer: 1903199-13-2
Molekulargewicht: 319.38
InChI-Schlüssel: JXDBMQGTFJXHTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic chemical compound designed for research applications in medicinal chemistry and cell biology. Its structure incorporates a pyrimidine-4-carboxamide core, a scaffold recognized for its high potential in modulating various biological targets . The molecule is further functionalized with a morpholine ring at the 6-position of the pyrimidine, a feature commonly employed to optimize drug-like properties such as solubility and metabolic stability . The presence of a 4,5-dimethylthiazolyl group as the carboxamide substituent is a key structural element of interest. This heterocycle is a privileged structure in bioactive compound design and may contribute to the molecule's interaction with biological targets . Compounds featuring pyrimidine-carboxamide architectures similar to this one have been investigated as potent and selective inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key biosynthetic enzyme for bioactive lipid mediators . Researchers may find this compound valuable for probing novel signaling pathways in fields such as oncology and neuroscience. It is supplied as a high-purity material for in vitro research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-9-10(2)22-14(17-9)18-13(20)11-7-12(16-8-15-11)19-3-5-21-6-4-19/h7-8H,3-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDBMQGTFJXHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Structural Differences: MTT contains a tetrazolium bromide group and two phenyl rings, whereas N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide replaces these with a pyrimidine-morpholine system. Functional Role: MTT is reduced to formazan in metabolically active cells, serving as a colorimetric indicator in cytotoxicity assays .

Other Thiazolyl Derivatives

  • Compounds like thiazolyl blue analogues or morpholine-containing kinase inhibitors (e.g., PI3K/mTOR inhibitors) share partial structural homology. For example, the morpholine ring is a common pharmacophore in kinase-targeting drugs, enhancing solubility and binding affinity .

Hypothetical Data Table (Based on Structural Inference):

Property N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide MTT
Core Structure Pyrimidine-morpholine-thiazolyl Tetrazolium-thiazolyl-phenyl
Water Solubility Likely moderate (due to morpholine) Low (requires DMSO for dissolution)
Primary Application Potential kinase inhibition (inferred) Cell viability assays
Biological Target Unconfirmed (possibly kinases or receptors) Mitochondrial dehydrogenases

Research Findings and Limitations

  • Evidence from MTT Assay Studies : The shared thiazolyl group suggests both compounds interact with cellular reductases, but the target compound’s pyrimidine-morpholine system may alter substrate specificity or metabolic pathways .
  • Gaps in Data : PubChem () likely contains foundational data (e.g., CAS number, molecular weight), but inaccessible details (e.g., IC50 values, toxicity profiles) limit direct comparison.
  • Inference from Morpholine Derivatives : Morpholine rings in drugs like gefitinib or everolimus improve target binding via hydrogen bonding; similar interactions might enhance this compound’s efficacy .

Q & A

Q. What is the functional significance of the dimethylthiazolyl group in this compound for biological assays?

The dimethylthiazolyl moiety is structurally analogous to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a reagent used to assess cellular metabolic activity via NAD(P)H-dependent reduction to formazan. This group may enable the compound to act as a redox-sensitive probe in cytotoxicity or proliferation assays. Researchers should validate its interference with MTT-based assays by comparing results with alternative viability markers (e.g., ATP quantification or resazurin assays) .

Q. What synthetic routes are typically employed to prepare this compound?

Synthesis often involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via condensation of substituted amidines with β-keto esters or nitriles.
  • Step 2 : Introduction of the morpholine ring through nucleophilic substitution or coupling reactions (e.g., using morpholine and a halogenated pyrimidine intermediate).
  • Step 3 : Amide coupling between the pyrimidine-carboxylic acid derivative and 4,5-dimethylthiazol-2-amine using reagents like EDCl/HOBt. Purity is verified via HPLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms substituent positions and molecular integrity (e.g., morpholine protons at δ 3.6–3.8 ppm, thiazole protons at δ 7.2–7.5 ppm).
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, as seen in similar pyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Discrepancies may arise from cell-specific metabolic profiles, efflux pump activity (e.g., P-glycoprotein), or compound stability. Mitigation strategies include:

  • Dose-response optimization : Test a broad concentration range (e.g., 0.1–100 µM) to account for variable sensitivity.
  • Pharmacokinetic profiling : Assess compound stability in culture media via LC-MS.
  • Mechanistic validation : Use siRNA knockdown or inhibitors to isolate target pathways .

Q. What strategies enhance target selectivity in morpholinopyrimidine-based compounds?

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrimidine ring (e.g., electron-withdrawing groups at position 4 improve kinase inhibition).
  • Molecular docking : Screen against homology models of target proteins (e.g., PI3K/mTOR kinases) to predict binding affinities.
  • Selectivity profiling : Use kinase panels or proteome-wide affinity assays to identify off-target effects .

Q. How does the morpholine ring influence pharmacokinetic properties?

The morpholine group enhances aqueous solubility due to its polar oxygen atom, improving bioavailability. However, it may reduce metabolic stability by serving as a site for cytochrome P450 oxidation. Comparative studies with morpholine-free analogs can isolate its contribution to ADME profiles .

Q. What experimental controls are critical when studying autophagy modulation with this compound?

  • Positive controls : Use established autophagy inducers (e.g., rapamycin) or inhibitors (e.g., chloroquine).
  • Viability normalization : Pair MTT assays with direct autophagy markers (e.g., LC3-II Western blotting).
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.